N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
Description
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating a fluorinated phenyl ring, an imidazole moiety, and a pyrrole carboxamide group
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c1-13(2)23-8-3-4-17(23)18(24)21-11-14-5-6-16(15(19)10-14)22-9-7-20-12-22/h3-10,12-13H,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRKUDCQAHFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: Fluorination of the phenyl ring is often achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reactions: The imidazole-containing phenyl ring is then coupled with a pyrrole derivative through a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling.
Final Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrrole derivative with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution (S_NAr) reactions using nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, KMnO4
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, Thiols
Catalysts: Palladium-based catalysts for coupling reactions
Major Products
Oxidation: Formation of pyrrole N-oxides
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. The imidazole ring is known for its role in enzyme inhibition, making this compound a candidate for the development of enzyme inhibitors.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorinated phenyl ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
- N-[(3-bromo-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
- N-[(3-methyl-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide
Uniqueness
The presence of the fluorine atom in N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-propan-2-ylpyrrole-2-carboxamide enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in better pharmacokinetic properties, making it a more promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
